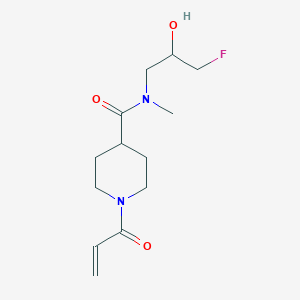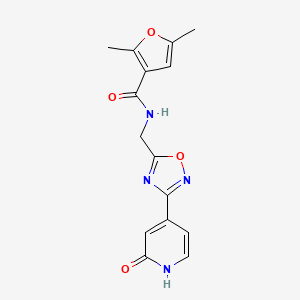![molecular formula C16H18F3N3OS B2625316 N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1259197-31-3](/img/structure/B2625316.png)
N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). GAT-1 is responsible for the reuptake of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GAT-1 leads to an increase in GABA levels, which can have therapeutic benefits in various neurological disorders.
作用機序
TAK-915 works by inhibiting the reuptake of GABA by GAT-1. This leads to an increase in extracellular GABA levels, which can have therapeutic benefits in various neurological disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
TAK-915 has been shown to have several biochemical and physiological effects. It increases extracellular GABA levels in the brain and enhances GABAergic neurotransmission. This can lead to anxiolytic, antipsychotic, and anticonvulsant effects. TAK-915 has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for drug addiction.
実験室実験の利点と制限
One advantage of TAK-915 is its potency and selectivity for GAT-1. This makes it a useful tool for studying the role of GAT-1 in various neurological disorders. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on TAK-915. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for anxiety and other psychiatric disorders, as it has been shown to have anxiolytic and antipsychotic effects in preclinical studies. Further research is needed to determine the safety and efficacy of TAK-915 in humans and to explore its potential therapeutic applications.
合成法
The synthesis of TAK-915 involves several steps. The first step is the preparation of 5-(trifluoromethyl)pyridin-2-amine, which is then reacted with 1-cyanocycloheptanecarboxylic acid to form N-(1-cyanocycloheptyl)-5-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with 2-mercaptosuccinic acid to form the final product, N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide.
科学的研究の応用
TAK-915 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antipsychotic, and anticonvulsant effects in preclinical studies. TAK-915 has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c17-16(18,19)12-5-6-14(21-9-12)24-10-13(23)22-15(11-20)7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODAUOYYOYHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)
![2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-propylacetamide](/img/structure/B2625236.png)
![3-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]quinoline](/img/structure/B2625239.png)
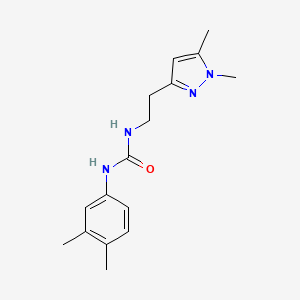
![[1-(1H-Imidazol-1-ylmethyl)propyl]amine dihydrochloride](/img/no-structure.png)

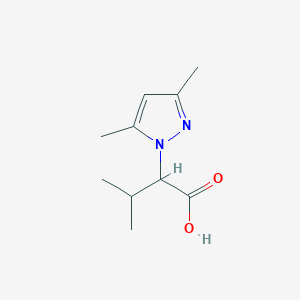
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2625245.png)
![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
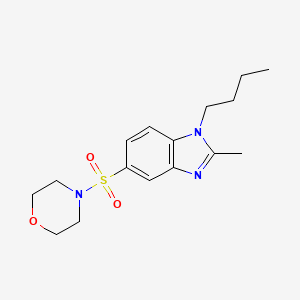
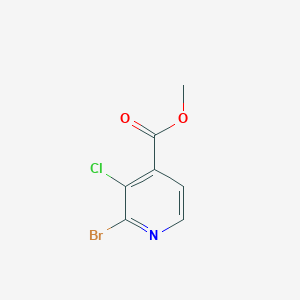
![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid](/img/structure/B2625251.png)
